3-(5-Iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione (CAS: 2291364-01-5) is a highly specialized cereblon (CRBN) E3 ligase-recruiting building block used extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Structurally, it is a lenalidomide analog lacking the 4-amino group, featuring instead an iodine atom at the 5-position of the isoindolin-1-one core. This specific configuration provides a highly reactive aryl iodide handle for transition-metal-catalyzed cross-coupling reactions (such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings) while preserving the critical glutarimide moiety required for CRBN binding. In procurement and medicinal chemistry workflows, this compound is prioritized as a premium precursor because it enables the attachment of diverse linkers under exceptionally mild conditions, minimizing the degradation of the base-sensitive glutarimide ring and offering a distinct spatial exit vector compared to traditional 4-substituted analogs [1].
Substituting this compound with generic alternatives, such as the 4-iodo analog or the 5-bromo analog, fundamentally compromises both the manufacturability and the functional efficacy of the resulting PROTAC. From a structural perspective, utilizing a 4-substituted isoindolinone shifts the linker exit vector by approximately 60 degrees, which can completely abolish ternary complex formation (CRBN-PROTAC-Target) if the target protein experiences steric clashes in that specific orientation. From a processability standpoint, substituting the 5-iodo handle with a 5-bromo handle requires significantly harsher palladium-catalyzed cross-coupling conditions (higher temperatures and stronger bases). Because the glutarimide ring is highly susceptible to base-catalyzed ring opening and racemization, these harsher conditions drastically reduce the yield of the intact PROTAC precursor, increasing synthetic bottlenecks and purification costs [1].
The reactivity of the halogen handle directly dictates the survival of the glutarimide ring during PROTAC synthesis. Aryl iodides possess a significantly lower activation barrier for oxidative addition in palladium-catalyzed couplings compared to aryl bromides. Utilizing 3-(5-iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione allows for Sonogashira or Suzuki couplings to proceed at room temperature to 50°C using mild bases (e.g., triethylamine or DIPEA). This typically results in isolated yields of 80-95% for the intact coupled product. In contrast, the 5-bromo comparator often requires heating to 80-100°C with stronger bases, which induces glutarimide hydrolysis and limits intact yields to 40-60%[1].
| Evidence Dimension | Intact cross-coupling yield (glutarimide preservation) |
| Target Compound Data | 80-95% yield under mild conditions (≤50°C) |
| Comparator Or Baseline | 5-bromo analog (40-60% yield under harsh conditions ≥80°C) |
| Quantified Difference | 30-35% absolute increase in target precursor yield |
| Conditions | Pd-catalyzed cross-coupling with mild amine bases |
Maximizing cross-coupling yield at the building-block stage significantly reduces the cost of goods and prevents the loss of expensive, complex linker-warhead intermediates.
The attachment position on the isoindolinone core determines the trajectory of the linker as it exits the CRBN binding pocket. The 5-position provides a linear extension vector relative to the isoindolinone plane, which differs by an angle of approximately 60° compared to the traditional 4-position (found in lenalidomide/pomalidomide). This distinct 5-position exit vector is critical for engaging target proteins that cannot form a stable ternary complex with 4-linked PROTACs due to steric hindrance, thereby expanding the degradable proteome [1].
| Evidence Dimension | Linker trajectory angle relative to CRBN pocket |
| Target Compound Data | 5-position attachment (linear vector) |
| Comparator Or Baseline | 4-position attachment (lenalidomide baseline) |
| Quantified Difference | ~60° angular shift in linker exit trajectory |
| Conditions | In silico modeling and X-ray crystallography of CRBN-PROTAC ternary complexes |
Procuring the 5-iodo isomer is essential when screening PROTAC libraries against novel or sterically challenging protein targets where standard 4-linked scaffolds fail.
When selecting a 5-iodo CRBN ligand, the choice between the isoindolin-1-one core (lenalidomide-type) and the isoindoline-1,3-dione core (thalidomide-type) impacts synthetic stability. The 3-(5-iodo-1-oxoisoindolin-2-yl)piperidine-2,6-dione lacks the second carbonyl group on the phthalimide ring. This reduction in electrophilicity makes the core approximately 5 to 10 times more stable against alkaline hydrolysis during basic cross-coupling reactions or in physiological aqueous buffers compared to 5-iodo-thalidomide analogs, reducing the formation of inactive ring-opened impurities [1].
| Evidence Dimension | Resistance to alkaline hydrolysis (core stability) |
| Target Compound Data | High stability (1-oxoisoindolin core) |
| Comparator Or Baseline | 5-iodo-thalidomide (1,3-dione core) |
| Quantified Difference | 5-10x slower hydrolysis rate at the isoindoline core under mildly basic conditions |
| Conditions | Aqueous/basic cross-coupling environments (pH 8-9) |
Ensures higher purity profiles and greater reproducibility during both the scale-up manufacturing of PROTACs and their subsequent biological evaluation.
Because the 5-iodo handle allows for cross-coupling at lower temperatures and with weaker bases than the 5-bromo equivalent, this compound is the optimal choice when attaching complex, base-sensitive, or thermally unstable linkers (such as rigid alkynes or delicate PEG chains) while fully preserving the easily hydrolyzed glutarimide ring [1].
In PROTAC discovery campaigns where initial hits using standard 4-linked lenalidomide or pomalidomide precursors fail to induce degradation, this compound is procured to systematically shift the linker exit vector by ~60 degrees, enabling the exploration of new ternary complex geometries and overcoming steric clashes at the target protein interface [1].
Due to the superior hydrolytic stability of its 1-oxoisoindolin core compared to thalidomide (1,3-dione) analogs, this compound is highly suited for industrial scale-up. It minimizes the generation of ring-opened impurities during multi-step syntheses, directly improving the final purity and reproducibility of clinical-grade PROTACs [1].